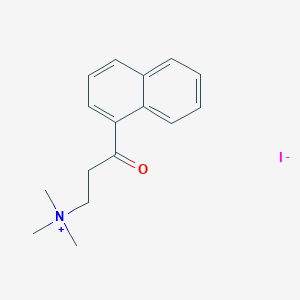

2-(alpha-Naphthoyl)ethyltrimethylammonium iodide

Description

Initial Identification as a Cholinergic Agent

In early studies, α-NETA was identified as a potent and selective inhibitor of choline (B1196258) acetyltransferase (ChA), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132) from choline and acetyl-CoA. researchgate.netnih.gov The inhibition of ChA by α-NETA was found to be noncompetitive with respect to either acetyl-coenzyme A or choline. nih.gov Further investigation into its mechanism revealed that α-NETA acts as a slowly reversible or pseudo-reversible inhibitor, particularly when pre-incubated with the enzyme in the absence of its substrates. nih.gov

Compared to its significant effect on ChA, α-NETA showed considerably weaker inhibitory activity against other enzymes in the cholinergic system, such as cholinesterase (ChE) and acetylcholinesterase (AChE), highlighting its selectivity for ChA at the time. researchgate.netmedchemexpress.com At concentrations that effectively inhibited ChA, the compound did not show significant effects at muscarinic or nicotinic receptors. nih.gov It also did not inhibit carnitine acetyltransferase, an enzyme that, like ChA, utilizes an acetyl group, further demonstrating its initial perceived selectivity. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl-(3-naphthalen-1-yl-3-oxopropyl)azanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO.HI/c1-17(2,3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15;/h4-10H,11-12H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMJYVXMZJOAO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC=CC2=CC=CC=C21.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115066-04-1 | |

| Record name | 1-Naphthalenepropanaminium, N,N,N-trimethyl-γ-oxo-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115066-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Modifications of α Neta and Its Analogs

Foundational Synthetic Approaches for α-NETA and Related Naphthoyl Compounds

The synthesis of α-NETA, while not extensively detailed in readily available literature, can be conceptually approached through a multi-step sequence involving the formation of a key intermediate followed by quaternization. A plausible and foundational synthetic route would likely involve the Friedel-Crafts acylation of a suitable ethylene (B1197577) derivative or a precursor that can be readily converted to the desired ethyl side chain.

A general approach would begin with the acylation of a protected 2-aminoethanol derivative with 1-naphthoyl chloride. The resulting amide could then be reduced to the corresponding amine. Subsequent methylation of the amino group would yield the tertiary amine, which can then be quaternized with methyl iodide to produce the final product, 2-(α-naphthoyl)ethyltrimethylammonium iodide.

Alternatively, a more direct approach could involve the reaction of 1-naphthoyl chloride with N,N-dimethylethanolamine to form the corresponding ester. This ester could then be rearranged or converted to the desired keto-amine structure, followed by quaternization. The choice of synthetic strategy would depend on the availability of starting materials and the desired yield and purity of the final compound.

Preparation of Isomeric Forms (e.g., beta-isomer) and Structural Analogs (e.g., 9'-anthroyl, tertiary amine derivatives)

The preparation of isomeric forms and structural analogs of α-NETA is crucial for investigating the impact of structural modifications on the compound's biological activity and physical properties.

The synthesis of the β-isomer , 2-(β-naphthoyl)ethyltrimethylammonium iodide (β-NETA), would follow a similar synthetic pathway to that of α-NETA, with the key difference being the use of 2-naphthoyl chloride as the starting acylating agent. nih.gov The inhibitory activity of these isomers on choline (B1196258) acetyltransferase has been shown to differ, highlighting the importance of the position of the carbonyl group on the naphthalene (B1677914) ring. nih.gov

Structural analogs, such as the 9'-anthroyl derivative , can be synthesized by substituting the naphthalene moiety with an anthracene (B1667546) group. The synthesis would likely commence with 9-anthroyl chloride, which would be reacted with a suitable aminoethyl precursor, followed by methylation and quaternization. The larger aromatic system of the anthroyl group could influence the compound's binding affinity and fluorescent properties.

The preparation of tertiary amine derivatives , such as 2-(α-naphthoyl)ethyl-N,N-dimethylamine, represents the penultimate step in the synthesis of α-NETA before the final quaternization. These tertiary amines are valuable as intermediates and also for studying the role of the permanent positive charge of the quaternary ammonium (B1175870) group in biological activity. The synthesis of such tertiary amines can be achieved through various methods, including the reductive amination of a suitable aldehyde or ketone with dimethylamine (B145610), or the alkylation of a primary or secondary amine. researchgate.netchemicalbook.comwikipedia.org

| Compound | Starting Aromatic Acyl Chloride | Key Synthetic Step |

| α-NETA | 1-Naphthoyl chloride | Quaternization of 2-(α-naphthoyl)ethyl-N,N-dimethylamine with methyl iodide |

| β-NETA | 2-Naphthoyl chloride | Quaternization of 2-(β-naphthoyl)ethyl-N,N-dimethylamine with methyl iodide |

| 9'-Anthroyl Analog | 9-Anthroyl chloride | Quaternization of 2-(9'-anthroyl)ethyl-N,N-dimethylamine with methyl iodide |

| Tertiary Amine Derivative | 1-Naphthoyl chloride | Methylation of 2-(α-naphthoyl)ethylamine |

Influence of Structural Features on Compound Stability and Research Utility

The structural features of α-NETA and its analogs have a significant impact on their chemical stability and utility as research tools. The quaternary ammonium group, being permanently charged, imparts high water solubility to the molecule but can also be susceptible to degradation pathways such as Hofmann elimination under basic conditions. wikipedia.org

The stability of the quaternary ammonium cation is influenced by the steric bulk of the substituents on the nitrogen atom. researchgate.netnih.govacs.org In the case of α-NETA, the trimethylammonium group is relatively small, which may influence its stability compared to analogs with bulkier substituents. The nature of the counter-ion (iodide in this case) can also affect the compound's physical properties and stability.

The naphthoyl moiety plays a crucial role in the compound's biological activity and also contributes to its chemical properties. The electron-withdrawing nature of the carbonyl group can influence the reactivity of the naphthalene ring. Furthermore, the position of the naphthoyl group (α vs. β) has been demonstrated to significantly affect the inhibitory potency against choline acetyltransferase, with the α-isomer being more potent. nih.gov This highlights the importance of precise structural control in the synthesis of these compounds for their intended research applications. The fluorescent nature of the naphthyl group is also a valuable property for certain research applications, allowing for detection and quantification in biological systems. nih.gov

| Structural Feature | Influence on Stability | Influence on Research Utility |

| Quaternary Ammonium Group | Susceptible to Hofmann elimination under basic conditions. Stability influenced by steric bulk of N-substituents. wikipedia.orgresearchgate.netnih.govacs.org | Imparts water solubility and a permanent positive charge, which can be critical for biological interactions. |

| Naphthoyl Moiety | The carbonyl group can influence the electronic properties and reactivity of the naphthalene ring. | Confers inhibitory activity against choline acetyltransferase and provides a fluorescent tag for detection. nih.gov |

| Isomeric Position (α vs. β) | May influence susceptibility to enzymatic or chemical degradation due to differences in steric hindrance. | Significantly impacts biological potency, with the α-isomer showing greater inhibition of choline acetyltransferase. nih.gov |

| Aromatic System (Naphthyl vs. Anthryl) | Larger aromatic systems may be more prone to photo-oxidation. | Modifies binding affinity and spectral properties (e.g., fluorescence). |

Molecular Mechanisms of Action and Receptor/enzyme Interaction Dynamics

Choline (B1196258) Acetyltransferase (ChAT) Inhibition

α-NETA is recognized as a selective inhibitor of Choline Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.gov

The inhibitory action of α-NETA on ChAT is characterized by a complex kinetic profile. Studies have defined its behavior as noncompetitive, pseudo-reversible, or slowly reversible. nih.gov When α-NETA and both substrates (acetylcoenzyme A and choline) are added simultaneously to the enzyme, the inhibition is noncompetitive with respect to either substrate. nih.gov Under these specific conditions with short reaction times, the inhibition is also reversible. nih.gov

However, if ChAT is pre-incubated with α-NETA for a period before the introduction of its substrates, the degree of inhibition is significantly higher and is not reversible by dialysis. nih.govnih.gov This characteristic indicates a pseudo-reversible or slowly reversible interaction, where the inhibitor binds tightly to the enzyme in the absence of substrates. nih.gov The concentration required to achieve 50% inhibition (I50) for α-NETA against ChAT is 9 µM. nih.govnih.gov

| Parameter | Value | Kinetic Condition |

|---|---|---|

| I50 | 9 µM | Inhibition of Choline Acetyltransferase |

| Inhibition Type | Noncompetitive | Relative to Acetyl-CoA or Choline (added simultaneously) |

| Reversibility | Pseudo-reversible / Slowly reversible | Inhibition is not reversible by dialysis after pre-incubation without substrates |

The noncompetitive nature of the inhibition by α-NETA suggests that it does not bind directly to the active sites of either choline or acetylcoenzyme A. nih.gov Instead, it likely binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. The chemical structure of the inhibitor is crucial for its activity; the alpha-naphthyl moiety is structurally preferred over beta-naphthyl or 9'-anthryl versions for optimal alignment and inhibition of the enzyme. nih.gov

α-NETA demonstrates considerable selectivity for ChAT over other enzymes involved in cholinergic and acetyl-group metabolism. nih.govnih.gov At concentrations sufficient to inhibit ChAT, α-NETA does not produce significant effects on cholinesterases or carnitine acetyltransferase. nih.govnih.gov Much higher concentrations are required to interact with these other enzymes. For instance, α-NETA activates acetylcholinesterase with an EC50 of 360 µM and inhibits cholinesterase with an EC50 of 1100 µM, values that are substantially higher than its I50 of 9 µM for ChAT inhibition. nih.gov

| Enzyme | Activity | Effective Concentration (50%) |

|---|---|---|

| Choline Acetyltransferase (ChAT) | Inhibition | 9 µM (I50) |

| Acetylcholinesterase | Activation | 360 µM (EC50) |

| Cholinesterase | Inhibition | 1100 µM (EC50) |

| Carnitine Acetyltransferase | No significant inhibition | - |

Chemokine-like Receptor 1 (CMKLR1) Antagonism

In addition to its effects on ChAT, α-NETA functions as a small molecule antagonist for Chemokine-like Receptor 1 (CMKLR1), a receptor involved in inflammatory and cell migration processes. nih.govnih.govnih.gov

α-NETA exerts its antagonistic effect by modulating the signal transduction pathways associated with CMKLR1 activation. A primary mechanism is the inhibition of the association between β-arrestin2 and CMKLR1 that is normally stimulated by the receptor's natural ligand, chemerin. nih.gov This interaction is a critical step for receptor internalization and the termination of G protein-mediated signaling. nih.gov The half-maximal inhibitory concentration (IC50) for α-NETA's inhibition of chemerin-stimulated β-arrestin2 association is 375 ± 42 nM. nih.gov

While potent against CMKLR1, α-NETA shows some activity at the related chemerin receptor GPR1, inhibiting chemerin-stimulated β-arrestin2 association with an IC50 of 3.4 µM, making it approximately 10-fold less potent compared to its activity at CMKLR1. nih.gov Downstream of the receptor, α-NETA has been shown to produce a dual inhibitory effect on the PI3K/Akt and MAPK/ERK signaling pathways in certain cell types. nih.govfrontiersin.org

As a functional consequence of its receptor antagonism, α-NETA effectively inhibits cell migration mediated by CMKLR1. It significantly blocks chemerin-induced migration of CMKLR1-positive cells in vitro, with an IC50 value of 6.5 ± 0.7 µM. nih.gov This effect is selective; α-NETA does not inhibit the migration of cells expressing other chemokine receptors such as CCR9, CXCR4, or CXCR5 towards their respective ligands. nih.gov The compound is effective against both human and mouse forms of the CMKLR1 receptor with similar potency. nih.gov This inhibitory action on cell migration has been observed in studies involving human endometriotic cells. nih.govnih.govfrontiersin.org

| Activity | Target/Process | IC50 Value |

|---|---|---|

| Inhibition of β-arrestin2 Association | CMKLR1 | 375 ± 42 nM |

| Inhibition of β-arrestin2 Association | GPR1 | 3.4 µM |

| Inhibition of Cell Migration | CMKLR1-Mediated | 6.5 ± 0.7 µM |

Analysis of Binding Sites and Interaction Modes with CMKLR1

2-(alpha-Naphthoyl)ethyltrimethylammonium iodide is recognized as a small molecule antagonist of Chemokine-like receptor 1 (CMKLR1), also known as ChemR23. As an antagonist, α-NETA inhibits the biological functions stimulated by the endogenous ligand, chemerin, such as CMKLR1-positive cell migration and the recruitment of β-arrestin2. The inhibitory concentration (IC50) for chemerin-mediated β-arrestin2 recruitment has been measured at 0.38 µM.

While the precise crystallographic structure of α-NETA bound to CMKLR1 is not detailed in the available literature, computational modeling has been employed to analyze the binding sites. Docking studies have been performed to determine the mutual binding position of α-NETA and CMKLR1, providing a theoretical basis for understanding the interaction at a molecular level. These models are crucial for elucidating how this small molecule antagonist interferes with the receptor's function. Mutagenesis studies on CMKLR1 with other small-molecule ligands have highlighted the importance of residues within the transmembrane helices for antagonist binding, offering a framework for understanding the potential interaction points for α-NETA.

Selectivity Considerations for CMKLR1 versus Other Receptors (e.g., GPR1, CXCR7, CCR9, CXCR4, CCRL2)

While α-NETA is utilized as a tool to study CMKLR1 function, its receptor selectivity is not absolute. Chemerin, the endogenous ligand for CMKLR1, also binds with high affinity to G protein-coupled receptor 1 (GPR1) and C-C motif chemokine receptor-like 2 (CCRL2). However, the signaling outcomes differ substantially among these receptors; GPR1 activation leads to weak calcium mobilization and ERK1/2 phosphorylation, while CCRL2 is a non-signaling receptor.

There is limited specific information available from screening α-NETA against a broad panel of chemokine receptors like CXCR7, CCR9, and CXCR4. However, the compound was originally identified through its activity on an entirely different class of biological targets, indicating a lack of high specificity. Its most notable off-target activity is on the cholinergic system, where it functions as a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis nih.govnih.gov. This inhibitory action on a key enzyme in a major neurotransmitter system underscores the compound's polypharmacological nature and the need for caution when interpreting experimental results solely based on its CMKLR1 antagonism.

Downstream Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK/ERK activation)

As a CMKLR1 antagonist, α-NETA effectively modulates intracellular signaling pathways that are typically activated by chemerin. One of its primary documented effects is the inhibition of the chemerin-stimulated recruitment of β-arrestin2 to the receptor nih.gov. This action is a key step in G protein-coupled receptor (GPCR) desensitization and internalization.

Furthermore, research has demonstrated that α-NETA exerts a dual inhibitory effect on the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathways nih.govfrontiersin.orgnih.gov. In the context of endometriosis models, antagonizing CMKLR1 with α-NETA led to the inactivation of both PI3K/Akt and MAPK/ERK signaling, as evidenced by reduced levels of phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2) frontiersin.orgnih.gov. This modulation of critical pathways involved in cell viability, proliferation, and migration underlies some of the compound's observed biological effects in preclinical studies nih.govfrontiersin.orgnih.gov.

Trace Amine-Associated Receptor 5 (TAAR5) Agonism

In addition to its antagonistic role at CMKLR1, α-NETA has been identified as a potent agonist for the Trace Amine-Associated Receptor 5 (TAAR5). This receptor is part of a family of GPCRs that respond to trace amines, which are endogenous neuromodulators.

The agonist activity of α-NETA at TAAR5 was identified through unbiased screening of a compound library. This screening utilized a bioluminescence resonance energy transfer (BRET) cAMP biosensor, a technology designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation. The results characterized α-NETA as a potent TAAR5 agonist with a half-maximal effective concentration (EC50) of 150 nM. This finding highlights a distinct and potent pharmacological activity of the compound, separate from its effects on the chemerin receptor system.

The agonism of α-NETA at TAAR5 has been linked to neuromodulatory functions, particularly in the context of auditory processing. Studies using rat models have investigated the compound's effect on auditory event-related potentials (ERPs). Specifically, α-NETA administration was found to increase the Mismatch Negativity (MMN)-like response, which is an ERP component reflecting pre-attentive stimulus discrimination. These findings suggest that TAAR5 activation can modulate neural processes involved in sensory information processing and involuntary attention, implicating TAAR5 as a potential target for influencing cognitive functions.

Other Investigated Receptor and Enzyme Interactions (General)

The pharmacological profile of α-NETA extends beyond CMKLR1 and TAAR5. Its most significant and earliest-described interaction is with the enzyme choline acetyltransferase (ChAT), for which it is a selective inhibitor with an IC50 value of 9 µM nih.govnih.gov. The inhibition is noncompetitive with respect to either choline or acetyl-CoA nih.gov. Studies indicate that α-NETA acts as a pseudo-reversible or slowly reversible inhibitor of ChAT nih.gov. Its potency against ChAT is substantially greater than its effects on other components of the cholinergic system, such as cholinesterases nih.govnih.govnih.gov.

Additionally, α-NETA has been evaluated for its interaction with Cytochrome P450 (Cyp) enzymes. It displayed weak to no inhibitory activity against Cyp2C9 and Cyp2C19, moderate-to-weak activity against Cyp1A2 (IC50: 8 µM), and potent but partial inhibitory activity against Cyp3A4 (IC50: 0.2 µM, with 46% maximal inhibition) nih.gov. These interactions are important considerations for its use in experimental systems due to the potential for drug-drug interactions.

Data Tables

Table 1: Pharmacological Activity of this compound (α-NETA)

| Target | Activity | IC50 / EC50 | Notes |

|---|---|---|---|

| CMKLR1 | Antagonist | 375 nM (IC50) | Inhibition of chemerin-stimulated β-arrestin2 association. nih.gov |

| TAAR5 | Agonist | 150 nM (EC50) | Characterized using a BRET cAMP biosensor. |

| Choline Acetyltransferase (ChAT) | Inhibitor | 9 µM (IC50) | Noncompetitive, pseudo-reversible inhibition. nih.govnih.gov |

| Acetylcholinesterase | Inhibitor | 300 µM (IC50) | Significantly less potent than for ChAT. nih.gov |

| Cholinesterase | Inhibitor | 84 µM (IC50) | Significantly less potent than for ChAT. nih.gov |

| Cyp1A2 | Inhibitor | 8 µM (IC50) | Moderate-to-weak inhibitory activity. nih.gov |

Structure Activity Relationship Sar Studies of α Neta and Its Analogs

Identification of Structural Elements Critical for ChAT Inhibitory Potency and Selectivity

Early investigations into α-NETA identified it as a selective inhibitor of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). researchgate.netnih.gov Subsequent SAR studies have elucidated the key structural components of the α-NETA molecule that are essential for its ChAT inhibitory activity. These studies have systematically explored modifications of the aromatic naphthyl ring, the ethyl linker, and the quaternary ammonium (B1175870) head.

A pivotal study compared the ChAT inhibitory potency of α-NETA with its β-isomer (β-NETA), an anthracene (B1667546) analog (9'-AETA), and their corresponding tertiary dimethylamine (B145610) counterparts (α-NEDA, β-NEDA, and 9'-AEDA). nih.gov The results of this investigation clearly demonstrated the criticality of two main structural features for potent ChAT inhibition: the α-naphthyl moiety and the quaternary ammonium group. nih.gov

The α-isomer, α-NETA, was found to be significantly more potent than the β-isomer, β-NETA, with I50 values of 9 µM and 76 µM, respectively. nih.govnih.gov This suggests that the orientation of the carbonyl linker on the naphthalene (B1677914) ring is crucial for optimal interaction with the active site of the ChAT enzyme. The preference for the α-naphthyl group over the β-naphthyl or the larger 9'-anthryl moiety (9'-AETA, I50 = 32 µM) indicates that both the size and the specific stereochemistry of the aromatic system are important determinants of inhibitory potency. nih.gov

Furthermore, the presence of the positively charged quaternary ammonium group is a key requirement for high-affinity inhibition. The tertiary amine analog of α-NETA, α-NEDA, was approximately seven times less potent, with an I50 of 63 µM. nih.govnih.gov This trend of reduced potency for the tertiary amines was even more pronounced for the β-naphthyl and 9'-anthryl analogs, with β-NEDA and 9'-AEDA exhibiting I50 values of 1400 µM and 77 µM, respectively. nih.gov The permanent positive charge of the trimethylammonium group is thought to facilitate a strong electrostatic interaction with an anionic site within the enzyme, thereby anchoring the inhibitor and contributing significantly to its binding affinity.

In terms of selectivity, α-NETA demonstrates a clear preference for ChAT over other enzymes in the cholinergic system, such as cholinesterase and acetylcholinesterase, against which it has substantially lower potency. researchgate.netnih.gov It also shows minimal activity against carnitine acetyltransferase. nih.gov This selectivity underscores the specific nature of the structural requirements for inhibiting ChAT, which are not as effectively met for these other related enzymes.

| Compound | Aromatic Group | Amine Type | I50 (µM) |

|---|---|---|---|

| α-NETA | α-Naphthyl | Quaternary Ammonium | 9 |

| β-NETA | β-Naphthyl | Quaternary Ammonium | 76 |

| 9'-AETA | 9'-Anthryl | Quaternary Ammonium | 32 |

| α-NEDA | α-Naphthyl | Tertiary Amine | 63 |

| β-NEDA | β-Naphthyl | Tertiary Amine | 1400 |

| 9'-AEDA | 9'-Anthryl | Tertiary Amine | 77 |

Elucidation of Structural Requirements for CMKLR1 Antagonism and Improved Potency

More recently, α-NETA has been identified as a small molecule antagonist of the chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor involved in inflammatory processes. nih.gov SAR studies have been conducted to determine the structural features of α-NETA that are essential for its CMKLR1 antagonist activity and to guide the development of more potent analogs. nih.gov

Similar to its interaction with ChAT, the charged ethyltrimethylamine portion of the α-NETA molecule is critical for its ability to antagonize CMKLR1. nih.gov The tertiary amine analog, α-NEDA, is significantly less potent than α-NETA in inhibiting chemerin-stimulated β-arrestin2 recruitment to CMKLR1 and in blocking CMKLR1-mediated cell migration. nih.gov In a β-arrestin recruitment assay, α-NETA had an IC50 of 0.38 µM, whereas α-NEDA had an IC50 of 7.50 µM. nih.gov A similar trend was observed in a chemotaxis assay, where α-NETA inhibited cell migration with an IC50 of 6.5 µM, while α-NEDA was more than ten times less potent with an IC50 of 77 µM. nih.gov This highlights the importance of the permanent positive charge of the quaternary amine for effective interaction with the receptor. nih.gov

The aromatic naphthyl group is also a key contributor to the CMKLR1 antagonist activity of α-NETA. The simple bicyclic aromatic compound, naphthalene, which lacks the ethyltrimethylammonium (B95326) side chain, is devoid of any inhibitory activity at CMKLR1, indicating that the aromatic moiety alone is insufficient for receptor binding. nih.gov This suggests that the naphthyl group likely engages in hydrophobic or π-stacking interactions within a binding pocket of the receptor, while the charged amine provides a crucial anchoring point.

While the quaternary ammonium head and the aromatic naphthyl group are both essential, research has shown that modifications to the aromatic ring can be tolerated and can even lead to improved potency. For instance, the introduction of a methoxy (B1213986) substituent on the aromatic ring has been reported to enhance the antagonistic activity against CMKLR1. researchgate.net This finding suggests that the aromatic binding pocket of the receptor has space to accommodate substituents and that exploring further modifications in this region could lead to the development of α-NETA analogs with enhanced CMKLR1 antagonist potency.

| Compound | Assay | Target | IC50 (µM) |

|---|---|---|---|

| α-NETA | β-arrestin Recruitment | huCMKLR1 | 0.38 ± 0.04 |

| α-NEDA | β-arrestin Recruitment | huCMKLR1 | 7.50 ± 0.74 |

| Naphthalene | β-arrestin Recruitment | huCMKLR1 | >10 |

| α-NETA | Chemotaxis | huCMKLR1 | 6.5 ± 0.7 |

| α-NEDA | Chemotaxis | huCMKLR1 | 77 ± 23 |

| Naphthalene | Chemotaxis | huCMKLR1 | >100 |

| α-NETA | Chemotaxis | mCMKLR1 | 5.0 ± 0.4 |

| α-NEDA | Chemotaxis | mCMKLR1 | 78 ± 22 |

| Naphthalene | Chemotaxis | mCMKLR1 | >100 |

Comparative SAR Analysis Across Multiple Biological Targets

A comparative analysis of the structure-activity relationships of α-NETA and its analogs across different biological targets reveals both commonalities and important distinctions in their structural requirements for activity. The most striking common feature is the critical role of the positively charged quaternary ammonium group for potent activity at both ChAT and CMKLR1. nih.govnih.gov In both cases, the tertiary amine analog, α-NEDA, is significantly less active, indicating that a permanent positive charge is highly favorable for binding to both the enzyme and the receptor. nih.govnih.gov

In the context of G protein-coupled receptors, α-NETA displays a degree of selectivity for CMKLR1. While it does inhibit the related chemerin receptor GPR1, its potency is approximately ten-fold lower. nih.gov Its activity against the unrelated chemokine receptor CXCR7 is even weaker. nih.gov This indicates that while the general pharmacophore of a cationic head and a lipophilic aromatic group is recognized by other receptors, the specific geometry and electronic properties of the α-naphthoyl group contribute to its preferential binding to CMKLR1.

Interestingly, the SAR for ChAT and CMKLR1 are not perfectly aligned. For instance, the β-isomer of NETA is significantly less active as a ChAT inhibitor, but its activity at CMKLR1 has not been as extensively reported, leaving open the question of how this structural change would affect receptor antagonism. The observation that methoxy substitution on the aromatic ring can improve CMKLR1 antagonism suggests that the binding pocket of this receptor may be more accommodating to such modifications than the active site of ChAT. researchgate.net

| Target | Assay | IC50 (µM) |

|---|---|---|

| Choline Acetyltransferase (ChAT) | Enzyme Inhibition | 9 |

| Cholinesterase | Enzyme Inhibition | 84 |

| Acetylcholinesterase | Enzyme Inhibition | 300 |

| CMKLR1 | β-arrestin Recruitment | 0.375 |

| GPR1 | β-arrestin Recruitment | 3.4 |

| CXCR7 | β-arrestin Recruitment | >10 |

Research Applications and Experimental Models

In Vitro Studies in Cellular and Isolated System Models

In vitro research has been instrumental in elucidating the mechanisms of action of α-NETA at the molecular and cellular levels. These studies have utilized reconstituted enzyme systems, cell-based assays for receptor activity, and a variety of cell lines to investigate its biological effects.

Early investigations into the biochemical properties of α-NETA identified it as a selective inhibitor of choline (B1196258) acetyltransferase (ChA), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov In isolated enzyme systems, α-NETA demonstrated potent inhibitory activity with a reported I50 value of 9 µM. nih.gov

Kinetic analyses revealed that the inhibition of ChA by α-NETA is noncompetitive with respect to both acetylcoenzyme A and choline when the inhibitor and substrates are added simultaneously. nih.gov Under these conditions, the inhibition was found to be reversible. However, if ChA was pre-incubated with α-NETA in the absence of its substrates, the inhibition was more pronounced and not reversible by dialysis, suggesting a pseudo-reversible or slowly reversible inhibitory mechanism. nih.gov Further studies have confirmed its potent inhibitory activity on ChA. nih.gov

Table 1: Enzyme Inhibition Data for 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide

| Enzyme | Inhibitor | I50 Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| Choline Acetyltransferase (ChA) | α-NETA | 9 µM | Noncompetitive | nih.gov |

More recent research has identified α-NETA as a small molecule antagonist of the chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor involved in immune cell trafficking. In a β-arrestin2 (β-ARR2) recruitment assay, α-NETA was shown to be a potent inhibitor of the association between β-ARR2 and CMKLR1 stimulated by the ligand chemerin, with an IC50 of 375 ± 42 nM. nih.govresearchgate.net This inhibitory action is crucial as the recruitment of β-arrestin to the receptor is a key step in terminating G protein-mediated signaling and initiating receptor internalization. nih.gov

Consistent with its role as a CMKLR1 antagonist, α-NETA also inhibits the migration of cells expressing this receptor. Studies have demonstrated that α-NETA effectively blocks chemerin-triggered migration of CMKLR1-positive cells. nih.govresearchgate.net

Table 2: Receptor Antagonist Activity of this compound

| Assay | Target | Ligand | IC50 Value | Effect | Reference |

|---|---|---|---|---|---|

| β-arrestin2 Recruitment | CMKLR1 | Chemerin | 375 ± 42 nM | Inhibition of β-arrestin2 association | nih.govresearchgate.net |

| Cell Migration | CMKLR1+ cells | Chemerin | Not specified | Inhibition of cell migration | nih.gov |

The effects of α-NETA have been evaluated in several specific cell lines to understand its role in various biological contexts.

CMKLR1/β-ARR2 CHO cells: Chinese Hamster Ovary (CHO) cells engineered to co-express CMKLR1 and a β-arrestin2 enzyme fragment complementation system have been pivotal in characterizing the antagonistic properties of α-NETA. researchgate.netresearchgate.net These cells were used in high-throughput screening to identify α-NETA as an inhibitor of chemerin-stimulated β-arrestin2 recruitment to CMKLR1. nih.gov

L1.2 cells: In vitro studies have utilized murine L1.2 pre-B cells expressing CMKLR1 (CMKLR1/L1.2 cells) to assess the effects of α-NETA. nih.gov Research indicates that α-NETA was not acutely toxic to these cells at concentrations up to 30 µM. nih.gov

hEM15A cells: While direct studies of α-NETA on the hEM15A human endometrial cell line are not available, research on the chemerin/CMKLR1 axis in these cells is relevant. Knockdown of CMKLR1 in hEM15A cells has been shown to compromise their viability, migration, and invasion, suggesting that a CMKLR1 antagonist like α-NETA could have significant effects.

Neuroblastoma cells: There is currently no published research available that specifically investigates the effects of this compound on neuroblastoma cell lines.

BeWo, MOLT4, U394, NC-37, and HEK293 cells: At present, there is no available scientific literature detailing the evaluation of this compound in BeWo, MOLT4, U394, NC-37, or HEK293 cell lines.

In Vivo Studies in Pre-clinical Animal Models

The therapeutic potential of α-NETA has been explored in several preclinical animal models, particularly in the context of neurological and neuroinflammatory diseases.

The most extensive in vivo research on α-NETA has been conducted in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is a widely studied animal model for human multiple sclerosis. nih.govnih.gov

In EAE induced in C57BL/6 mice, treatment with α-NETA has been shown to significantly delay the onset of the disease. nih.gov This effect was observed in EAE induced by both active immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 and by the adoptive transfer of encephalitogenic T cells. nih.gov Furthermore, α-NETA treatment led to a significant reduction in mononuclear cell infiltrates within the central nervous system (CNS), a key pathological feature of EAE and multiple sclerosis. nih.gov These findings provide proof-of-concept that targeting the CMKLR1:chemerin interaction with α-NETA may be a beneficial therapeutic strategy for neuroinflammatory diseases. nih.gov

Table 3: In Vivo Effects of this compound in the EAE Mouse Model

| Animal Model | Disease Induction | Key Findings | Reference |

|---|---|---|---|

| C57BL/6 Mice | Active immunization (MOG35-55) | Delayed disease onset, reduced CNS mononuclear cell infiltrates | nih.gov |

| C57BL/6 Mice | Adoptive transfer of encephalitogenic T cells | Delayed disease onset | nih.gov |

There is currently no published scientific literature available that has investigated the effects of this compound in animal models of Polycystic Ovary Syndrome (PCOS), androgen-induced lipid accumulation, or Dahl Salt-Sensitive hypertension.

Oncological Research Models (e.g., Glioblastoma, Ovarian Carcinoma, Clear Cell Renal Cell Carcinoma xenograft models)

No studies were identified that investigate the effects of this compound in xenograft models of glioblastoma, ovarian carcinoma, or clear cell renal cell carcinoma.

Neurophysiological and Behavioral Models (e.g., Mismatch Negativity (MMN) in rats, dyskinesia models in mice)

No research was found that examines the role or effects of this compound in studies of Mismatch Negativity (MMN) in rats or in animal models of dyskinesia.

Advanced Computational and Theoretical Research

Molecular Docking and Ligand-Receptor Interaction Prediction (e.g., CMKLR1, TAAR5)

Molecular docking simulations have been employed to predict and analyze the binding modes of α-NETA with its known receptor targets, primarily the Chemokine-like receptor 1 (CMKLR1) and the Trace Amine-Associated Receptor 5 (TAAR5).

Interaction with CMKLR1:

As a small-molecule antagonist of CMKLR1, the interaction of α-NETA with this receptor has been a subject of computational modeling. plos.orgnih.govfrontiersin.orgnih.gov One study detailed the docking of α-NETA to a predicted structure of CMKLR1, identifying the specific binding site and key interacting residues. siat.ac.cnsiat.ac.cn This type of analysis is crucial for understanding the mechanism of antagonism and for the rational design of new, more potent inhibitors. The binding interactions provide a theoretical foundation for the observed biological effects of α-NETA on the CMKLR1 signaling pathway. frontiersin.orgnih.govsiat.ac.cnsiat.ac.cn

Interaction with TAAR5:

α-NETA is recognized as a potent agonist of TAAR5. mdpi.comresearchgate.netnih.gov Computational studies have utilized homology modeling to construct a three-dimensional structure of the mouse TAAR5 (mTAAR5) to investigate ligand binding. nih.govacs.org Docking simulations with known ligands, including α-NETA, have helped to characterize the binding pocket. nih.gov These models predict key interactions, such as an ionic bond between the charged tertiary amine of the ligands and a conserved aspartic acid residue (D1143.32), as well as π-π stacking interactions between the aromatic rings of the ligands and phenylalanine residues (like F2686.51) within the receptor. nih.govacs.org

The table below summarizes the key predicted interactions between α-NETA and its receptors based on molecular docking studies.

| Receptor | α-NETA Role | Key Predicted Interacting Residues | Type of Interaction |

| CMKLR1 | Antagonist | Specific residues within the binding pocket (details proprietary to the study) | Not specified in detail |

| TAAR5 | Agonist | D1143.32 | Ionic Interaction |

| F2686.51, W2656.48 | π-π Stacking | ||

| I2917.38, F2877.34 | Hydrophobic Interaction |

Data derived from computational modeling and docking simulations. siat.ac.cnsiat.ac.cnnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govwikipedia.org A typical QSAR model is represented by a mathematical equation that relates one or more molecular descriptors (physicochemical properties or theoretical structural parameters) to a specific biological response. nih.govwikipedia.org

Despite the identification of α-NETA's activity at multiple receptors, specific QSAR studies focused on α-NETA or a series of its analogs were not prominently available in the reviewed scientific literature. Such studies would typically involve synthesizing and testing a library of related compounds to derive a model. A hypothetical QSAR study on α-NETA analogs could, for example, explore how modifications to the naphthoyl ring or the trimethylammonium group affect its potency as a CMKLR1 antagonist or a TAAR5 agonist. The resulting models could then be used to predict the activity of new, unsynthesized compounds, thereby guiding future drug discovery efforts.

Protein Structure Prediction and Complex Modeling (e.g., CMKLR1-chemerin/α-NETA complexes)

The prediction of protein structures and their complexes with ligands is a powerful tool for understanding biological systems at a molecular level. The advent of highly accurate deep-learning-based methods like AlphaFold has revolutionized this field. ebi.ac.uk

In a notable study, researchers utilized AlphaFold2 to predict the three-dimensional structure of CMKLR1 in complex with its endogenous ligand, chemerin. siat.ac.cnsiat.ac.cn This provided a high-quality model of the receptor's active state. Subsequently, molecular docking was performed to place the small-molecule antagonist, α-NETA, into the binding site of the predicted CMKLR1 structure. siat.ac.cnsiat.ac.cn This complex modeling approach allowed for the precise determination of the interaction between α-NETA and CMKLR1 from a structural standpoint. The analysis of this docked complex revealed the specific binding location and orientation of α-NETA, offering a structural explanation for its antagonistic activity. siat.ac.cnsiat.ac.cn This research provides a solid theoretical and experimental basis for the future design of targeted drugs aimed at the CMKLR1 receptor. siat.ac.cnsiat.ac.cn

Emerging Research Perspectives and Methodological Innovations

Development of Novel Research Probes and Fluorescent Ligands Based on α-NETA Structure

The intrinsic fluorescence of α-NETA presents a significant opportunity for the development of novel research probes and fluorescent ligands. nih.gov This inherent property allows for the direct visualization and tracking of the molecule in biological systems, a feature that can be leveraged to design more sophisticated research tools.

Current Understanding and Future Potential:

While the fluorescent nature of α-NETA was identified in early studies, its application in modern bioimaging has been limited. nih.gov The future development of research probes based on the α-NETA structure could involve several innovative approaches:

Synthesis of α-NETA Analogs with Enhanced Fluorophores: The core structure of α-NETA can be chemically modified to attach brighter and more photostable fluorophores. This would enable higher-resolution imaging and the use of advanced microscopy techniques to study its subcellular localization and interaction with its targets in real-time.

Development of Targeted Probes: By conjugating α-NETA to molecules that target specific cell types or tissues, researchers could develop probes for in vivo imaging of cholinergic system dysfunction or CMKLR1-expressing cells in disease models.

Förster Resonance Energy Transfer (FRET) Probes: FRET-based probes incorporating the α-NETA scaffold could be designed to study the conformational changes of CMKLR1 upon ligand binding or to investigate the protein-protein interactions involving choline (B1196258) acetyltransferase.

The development of such probes would provide invaluable tools for dissecting the intricate roles of the cholinergic system and the chemerin/CMKLR1 axis in health and disease.

Integration with "Omics" Technologies in Biological System Investigations (e.g., lipidomic and transcriptomic profiling)

The advent of "omics" technologies, such as lipidomics and transcriptomics, offers a systems-level approach to understanding the biological effects of compounds like α-NETA. While specific studies integrating α-NETA with these technologies are still emerging, the potential for gaining comprehensive insights is substantial.

Lipidomic Profiling:

Lipidomics, the large-scale study of lipids, can reveal how α-NETA influences cellular lipid metabolism. Given the role of the chemerin/CMKLR1 axis in adipogenesis and metabolic diseases, lipidomic profiling of cells or tissues treated with α-NETA could uncover novel mechanisms of action. mdpi.com For instance, such studies could identify specific lipid species or pathways that are modulated by the inhibition of CMKLR1, providing a detailed picture of its metabolic consequences.

Transcriptomic Profiling:

Transcriptomics, the study of the complete set of RNA transcripts, can provide a global view of the changes in gene expression induced by α-NETA. By analyzing the transcriptome of cells treated with α-NETA, researchers can identify the genes and signaling pathways that are affected by the inhibition of choline acetyltransferase or CMKLR1. This approach could reveal previously unknown functions of α-NETA and provide a deeper understanding of its therapeutic potential. For example, a study on the effects of blocking hypothalamic CMKLR1 with α-NETA in rats showed an upregulation of Cmklr1 and Gpr1 mRNA levels, likely as a compensatory response to decreased receptor activation. nih.gov

The integration of these "omics" approaches will be crucial for building comprehensive models of α-NETA's biological effects and for identifying potential biomarkers for its therapeutic efficacy.

Future Directions in Understanding Cholinergic System and Chemerin/CMKLR1 Axis Physiology in Disease Models

The dual activity of α-NETA as an inhibitor of choline acetyltransferase and an antagonist of CMKLR1 opens up exciting avenues for future research in various disease models.

Cholinergic System:

While the inhibitory effect of α-NETA on choline acetyltransferase is well-established, its potential for therapeutic intervention in cholinergic-related disorders remains to be fully explored. nih.gov Future research could focus on:

Neurodegenerative Diseases: Investigating the potential of α-NETA to modulate cholinergic deficits in models of Alzheimer's disease and other dementias.

Inflammatory Disorders: Exploring the role of α-NETA in modulating the "cholinergic anti-inflammatory pathway," given the link between acetylcholine (B1216132) and immune regulation.

Chemerin/CMKLR1 Axis:

The role of the chemerin/CMKLR1 axis in various pathologies is an active area of research, and α-NETA provides a valuable tool for these investigations. Future directions include:

Endometriosis: Building on findings that α-NETA mitigates endometriosis progression, further studies could explore its long-term efficacy and potential for combination therapies. nih.govdoaj.org

Diabetic Nephropathy: Following up on studies showing that α-NETA protects against diabetic nephropathy in mice, future research could investigate the underlying molecular mechanisms and its potential for clinical translation. karger.com

Metabolic Disorders: Expanding on research that demonstrates α-NETA's role in the central regulation of energy homeostasis, future studies could examine its effects on obesity, insulin resistance, and related metabolic complications. nih.gov

Cardiovascular Diseases: Investigating the potential of α-NETA in mitigating cardiovascular diseases where the chemerin/CMKLR1 axis is implicated, such as hypertension and atherosclerosis. mdpi.com

The following table summarizes the key research findings related to the effects of α-NETA in different disease models:

| Disease Model | Key Findings with α-NETA Administration |

| Endometriosis | Inhibited the size of endometriotic lesions in a murine model. nih.govdoaj.org |

| Diabetic Nephropathy | Ameliorated renal damage and inflammation in a dose-dependent manner in mice. karger.com |

| High-Fat Diet (Energy Homeostasis) | Acutely reduced body weight in high-fat fed rats. nih.gov |

Q & A

Q. What is the primary biochemical mechanism of action of 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA) in cholinergic systems?

α-NETA acts as a selective, non-competitive, and slowly reversible inhibitor of choline acetyltransferase (ChAT), with an IC₅₀ of 88 nM for human ChAT. It does not inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or muscarinic/nicotinic acetylcholine receptors, making it a valuable tool for dissecting ChAT-specific pathways in neuronal and neuromuscular studies .

Q. How does α-NETA’s selectivity profile enhance its utility in neurobiological experiments?

α-NETA exhibits high selectivity for ChAT over related enzymes (e.g., BuChE IC₅₀ = 33.3 µM; AChE IC₅₀ = 48.6 µM) and does not interfere with receptors like mAChRs or nAChRs. This specificity allows researchers to isolate ChAT activity in complex systems, such as neuromuscular junction maturation or synaptic vesicle dynamics .

Q. What methodological considerations are critical when using α-NETA in cell-based assays?

- Concentration Range : Use 1–10 µM for ChAT inhibition in neuronal cultures (e.g., hippocampal neurons) .

- Solubility : Dissolve in DMSO (2 mg/mL stock) and dilute in assay buffers to avoid precipitation .

- Fluorescence Properties : Leverage its intrinsic fluorescence (ex/em: 290/340 nm) for real-time tracking of ChAT localization in live-cell imaging .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports of α-NETA as both a ChAT inhibitor and a JAK3 inhibitor?

lists α-NETA as a JAK3 inhibitor, while other studies emphasize its ChAT selectivity. This discrepancy may arise from:

- Assay-Specific Artifacts : Off-target effects in kinase screens at high concentrations (>10 µM).

- Context-Dependent Activity : Dual roles in immune cells (e.g., CMKLR1 antagonism in macrophages) may indirectly modulate JAK-STAT pathways .

- Validation : Confirm target engagement via orthogonal assays (e.g., ChAT activity kits vs. kinase profiling) .

Q. What experimental designs are optimal for studying α-NETA’s role in autoimmune disease models like EAE?

- Dosing : Administer 1–5 mg/kg intraperitoneally in murine EAE models to suppress CNS inflammation via CMKLR1 antagonism .

- Outcome Measures : Quantify mononuclear cell infiltration (histology) and clinical scores (e.g., paralysis severity).

- Combination Therapies : Test synergy with anti-IL-17 agents to enhance efficacy in Th17-driven autoimmunity .

Q. How does α-NETA’s CMKLR1 antagonism influence lipid metabolism in cancer models?

In clear-cell renal cell carcinoma (ccRCC), α-NETA at 1 µM reduces lipid storage by suppressing CD36-mediated fatty acid uptake and SREBP1c signaling. Key steps:

- In Vitro : Treat ccRCC cell lines with α-NETA and measure lipid droplets via Oil Red O staining.

- In Vivo : Use patient-derived xenografts (PDX) to assess tumor growth inhibition (40–60% reduction reported) .

Q. What analytical challenges arise when quantifying α-NETA in biological matrices, and how can they be addressed?

- Detection : Use LC-MS/MS with a C18 column and positive ion mode (m/z 356.1 → 185.1 for α-NETA; m/z 237.0 → 127.0 for internal standards).

- Matrix Effects : Normalize with deuterated analogs (e.g., d₄-α-NETA) to correct for ion suppression in serum/plasma .

Key Methodological Recommendations

- Dose Titration : Always perform dose-response curves (0.1–10 µM in vitro; 0.5–5 mg/kg in vivo) to avoid off-target effects.

- Controls : Include ChAT-deficient cell lines or CMKLR1 KO mice to confirm mechanism .

- Data Reproducibility : Replicate findings across ≥3 independent experiments, given variability in autoimmunity/cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.